

# comparing Odm-203 and dovitinib selectivity profiles

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## Compound of Interest

Compound Name: Odm-203

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A Comparative Guide to the Kinase Selectivity Profiles of **ODM-203** and Dovitinib

For researchers and drug development professionals, understanding the selectivity of kinase inhibitors is paramount for predicting efficacy and potential off-target effects. This guide provides an objective comparison of the selectivity profiles of two multi-kinase inhibitors, **ODM-203** and dovitinib, with a focus on their activity against Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

## Introduction to the Inhibitors

**ODM-203** is a novel, orally available inhibitor that demonstrates equipotent activity against both FGFR and VEGFR families.<sup>[1][2][3]</sup> It is recognized for its high selectivity, with inhibitory effects concentrated on its primary targets.<sup>[1]</sup>

Dovitinib (TKI-258) is a multi-targeted tyrosine kinase inhibitor that blocks the activity of several classes of receptor tyrosine kinases (RTKs), including class III (e.g., FLT3, c-Kit), class IV (FGFRs), and class V (VEGFRs).<sup>[4][5][6]</sup> Its broader spectrum of activity distinguishes it from more selective inhibitors.<sup>[4]</sup>

## Comparative Kinase Inhibition Profile

The selectivity of **ODM-203** and dovitinib has been evaluated in various biochemical assays. The half-maximal inhibitory concentration (IC<sub>50</sub>) values provide a quantitative measure of their potency against different kinases.

## Biochemical IC50 Data

Kinase Target	ODM-203 IC50 (nM)	Dovitinib IC50 (nM)
FGFR Family		
FGFR1	11[7]	8[5][6]
FGFR2	16[7]	21[8]
FGFR3	6[7]	9[5][6]
FGFR4	35[7]	-
VEGFR Family		
VEGFR1	26[7]	10[5][6]
VEGFR2	9[7]	13[5][6]
VEGFR3	5[7]	8[5][6]
Key Off-Targets		
c-Kit	-	2[5][6]
FLT3	-	1[5][6]
PDGFR $\alpha$	<100[9]	27[5]
PDGFR $\beta$	-	210[5]
CSF-1R	-	36[5][6]
RET	<100[9]	-
DDR1	<100[9]	-

"-" indicates data not readily available in the cited sources.

## Broad Kinase Panel Screening

In a comprehensive in vitro screen against 317 human kinases at a 1  $\mu$ M concentration, the differing selectivity profiles of the two compounds were stark. **ODM-203** inhibited only 9 additional kinases by more than 70%.[9] In contrast, dovitinib inhibited 74 kinases under the

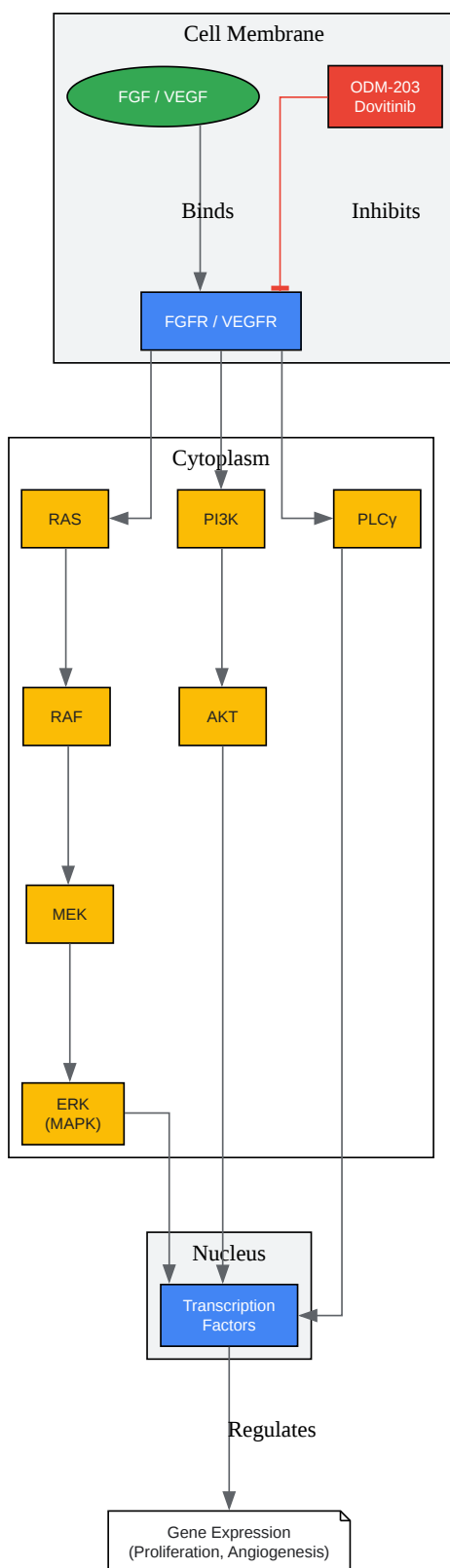
same conditions, highlighting its broader activity spectrum.[9] Of the few off-targets for **ODM-203**, six were inhibited with an IC50 of less than 100 nM, including DDR1, MAP4K4, MINK1, RET, PDGFR $\alpha$ , and SIK2.[9]

## Signaling Pathways and Experimental Workflows

To contextualize the activity of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental methods used to determine their selectivity.

### FGFR/VEGFR Signaling Pathway

Both FGFR and VEGFR are receptor tyrosine kinases that, upon ligand binding, dimerize and autophosphorylate, initiating downstream signaling cascades. These pathways, including the RAS/MAPK and PI3K/AKT pathways, are critical for cell proliferation, survival, and angiogenesis. Inhibition by compounds like **ODM-203** and dovitinib blocks these downstream signals.

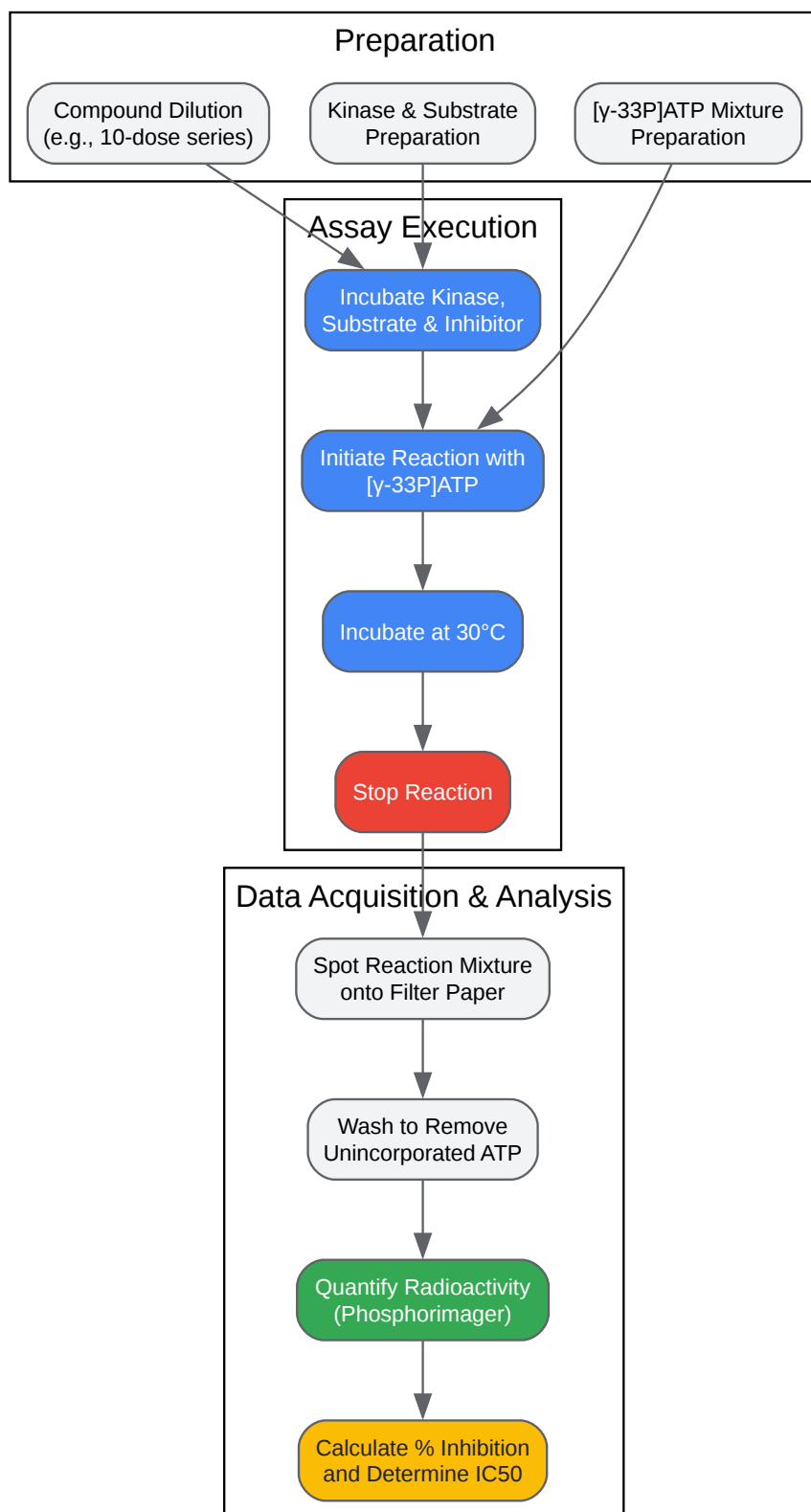


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### Simplified FGFR/VEGFR Signaling Pathway

## In Vitro Kinase Selectivity Profiling Workflow

The determination of kinase inhibitor selectivity typically follows a standardized workflow, often utilizing radiometric assays. This involves measuring the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase in the presence of the inhibitor.



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### General Workflow for Radiometric Kinase Assay

## Experimental Protocols

The IC50 values and selectivity data presented are predominantly derived from in vitro biochemical assays.

Radiometric Kinase Assay (Used for **ODM-203** and Dovitinib Profiling):

This method is considered a gold standard for directly measuring kinase activity.[\[10\]](#)

- **Reaction Setup:** Specific kinase/substrate pairs are prepared in a standard reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT).[\[11\]](#)
- **Inhibitor Addition:** The test compounds (**ODM-203** or dovitinib) are added in a series of concentrations.
- **Reaction Initiation:** The kinase reaction is initiated by adding a mix of unlabeled ATP and radiolabeled ATP (e.g., [ $\gamma$ -<sup>33</sup>P]ATP).[\[9\]](#)[\[11\]](#) The ATP concentration is often kept at or near the K<sub>m</sub> value for each kinase to ensure accurate potency measurement.[\[12\]](#)
- **Incubation:** The reaction mixtures are incubated for a set period (e.g., 30 minutes at 30°C) to allow for substrate phosphorylation.[\[13\]](#)
- **Detection:** The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP, typically by spotting the mixture onto phosphocellulose filter paper which binds the substrate.[\[10\]](#)[\[13\]](#)
- **Quantification:** The amount of radioactivity incorporated into the substrate is measured using a phosphorimager.[\[13\]](#) Kinase activity is then expressed as the percentage of remaining activity compared to a vehicle control, and IC50 values are calculated from the dose-response curves.[\[9\]](#)

## Selectivity Profile Comparison

- **Target Potency:** Both **ODM-203** and dovitinib are potent inhibitors of FGFR and VEGFR family kinases, with IC50 values in the low nanomolar range.[\[1\]](#)[\[5\]](#) **ODM-203** is described as equipotent against both families, meaning it inhibits them with similar potency.[\[1\]](#)[\[2\]](#)

- **Selectivity:** The most significant difference lies in their selectivity. **ODM-203** is a highly selective inhibitor, with minimal off-target activity in broad kinase screening.[9] This suggests a lower potential for side effects mediated by inhibition of other kinases.
- **Off-Target Profile:** Dovitinib is a multi-targeted inhibitor with significant activity against other RTK families, notably FLT3 and c-Kit, as well as PDGFR and CSF-1R.[4][6] This broader profile may offer therapeutic advantages in cancers driven by these additional targets but also increases the likelihood of off-target effects.[14] The inhibition of 74 kinases in a large panel screen, compared to just 9 for **ODM-203**, quantitatively underscores this difference.[9]

## Conclusion

**ODM-203** and dovitinib are both potent inhibitors of the key pro-angiogenic and oncogenic kinases, FGFR and VEGFR. The primary distinction between them is their selectivity profile. **ODM-203** is a highly selective, equipotent inhibitor of the FGFR and VEGFR families with a narrow off-target profile. Dovitinib, while also potent against FGFRs and VEGFRs, exhibits a much broader range of activity against other kinase families. This fundamental difference is critical for researchers selecting an inhibitor for a specific biological question or for drug development professionals considering the therapeutic window and potential side effect profile of a clinical candidate. The choice between a highly selective inhibitor like **ODM-203** and a multi-targeted agent like dovitinib will depend on the specific research or clinical context.

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